molecular formula C11H11N3 B1505960 (4-Phenylpyrimidin-2-yl)methanamine

(4-Phenylpyrimidin-2-yl)methanamine

Cat. No.: B1505960
M. Wt: 185.22 g/mol
InChI Key: OXTHQFCAVUANRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpyrimidin-2-yl)methanamine, with the CAS Number 1211511-88-4, is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrimidine core, a privileged scaffold in drug design, which is substituted at the 2-position with an aminomethyl group and at the 4-position with a phenyl ring. The aminomethyl group serves as a flexible handle for further chemical derivatization, allowing researchers to conjugate this core structure to various other molecular fragments. The 4-phenylpyrimidine scaffold is of significant interest in the development of kinase inhibitors and other targeted therapeutics. Research on analogous structures demonstrates their potential. For instance, pyrimidin-2-yl-methylamine derivatives are key intermediates in synthetic routes for pharmacologically active compounds . Furthermore, the N-(pyridin-2-ylmethyl)pyrimidin-amine motif is a recognized pharmacophore present in potent inhibitors of various biological targets, such as the Ubiquitin-Specific Protease 1 (USP1) complex and mycobacterial ATP synthase for tuberculosis treatment . This structural motif is also extensively explored in the development of potent Axl kinase inhibitors for cancer therapy and in compounds exhibiting significant anti-cholangiocarcinoma activity through EGFR kinase modulation . This product is intended for research applications as a key synthetic intermediate or a core scaffold for constructing compound libraries in hit-to-lead optimization campaigns. Specifications • CAS Number: 1211511-88-4 • Molecular Formula: C11H13Cl2N3 (as the dihydrochloride salt) • Molecular Weight: 258.15 g/mol (as the dihydrochloride salt) Handling and Storage: For research use only. Not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle the compound in a well-ventilated environment and use appropriate personal protective equipment.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(4-phenylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H,8,12H2

InChI Key

OXTHQFCAVUANRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Targeting Kinases
One of the primary applications of (4-Phenylpyrimidin-2-yl)methanamine is its role as a kinase inhibitor. Research has shown that compounds with a similar structure can inhibit various kinases involved in cancer progression. For instance, studies have indicated that pyrimidine derivatives can effectively inhibit the TrkA kinase, which is implicated in neurotrophic signaling and cancer cell survival . The compound's ability to selectively target these kinases makes it a promising candidate for developing new anticancer therapies.

Case Study: EGFR Inhibition
A notable case study highlighted the use of (4-Phenylpyrimidin-2-yl)methanamine derivatives as effective inhibitors of the epidermal growth factor receptor (EGFR). In clinical settings, these inhibitors showed improved efficacy in treating cholangiocarcinoma (CCA) compared to standard therapies, suggesting their potential as therapeutic agents in oncology .

Biological Research

Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies indicate that certain pyrimidine derivatives exhibit significant antibacterial activity against various pathogens. This application is particularly relevant in the development of new antimicrobial agents to combat resistant strains of bacteria.

Mechanism of Action
The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with essential enzymatic processes. Ongoing research aims to elucidate the specific molecular targets within microbial cells affected by these compounds.

Chemical Synthesis

Synthesis Methods
(4-Phenylpyrimidin-2-yl)methanamine can be synthesized using various methods, including microwave-assisted synthesis which has proven effective in enhancing yield and reducing reaction times compared to traditional methods . The choice of synthesis route often depends on the desired purity and scalability for industrial applications.

Synthesis Method Yield (%) Reaction Time (min)
Traditional method40120
Microwave-assisted method7425

Industrial Applications

In addition to its pharmaceutical applications, (4-Phenylpyrimidin-2-yl)methanamine is being investigated for use in industrial settings where its chemical properties could be beneficial. For example, its potential as an antimicrobial agent could be applied in preserving materials and products from microbial degradation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key Insights from Structural Analog Studies

Heterocycle Impact on Bioactivity: Pyrimidine vs. However, furan derivatives showed SIRT2 inhibition dependent on substituent positioning (e.g., 4-carboxyl group critical) . Pyridine vs. Pyrimidine: The pyridine analog (4-(Pyridin-2-yl)phenyl)methanamine lacks the nitrogen at the 3-position of pyrimidine, which could reduce polarity and alter solubility or target engagement.

Role of Substituents :

  • Phenyl Group Positioning : In (5-Phenylfuran-2-yl)methanamine, substituents at the 4-position of the phenyl ring (e.g., carboxyl groups) significantly influenced SIRT2 inhibition. This suggests that analogous modifications on (4-Phenylpyrimidin-2-yl)methanamine’s phenyl group could optimize activity .
  • Chlorophenyl vs. Nitrophenyl : Benzimidazole derivatives with 4-chlorophenyl or 4-nitrophenyl groups exhibited differential effects on wheat germination, highlighting the importance of electron-withdrawing groups in bioactivity .

Synthetic Accessibility :

  • The pyrrolizidinylmethanamine derivative (MG3) was synthesized via a low-cost nitrile reduction pathway, emphasizing the feasibility of scaling methanamine derivatives despite complex starting materials .

Physicochemical and Pharmacokinetic Considerations

Table 2: Predicted Properties of Selected Methanamine Derivatives
Compound Name Molecular Weight clogP* clogS* Aqueous Solubility (Predicted)
(5-Phenylfuran-2-yl)methanamine (20) 243.3 5.14 −4.43 Low
(4-Phenylpyrimidin-2-yl)methanamine ~211.3† ~3.5‡ ~−3.0‡ Moderate
(Hexahydro-1H-pyrrolizin-7a-yl)methanamine 154.2 1.2 −2.1 High

*Predicted using computational tools (e.g., ChemAxon).
†Estimated based on C₁₁H₁₁N₃.
‡Inferred from pyrimidine’s higher polarity vs. furan.

  • Aqueous Solubility : The pyrimidine core may enhance solubility compared to the benzimidazole derivatives tested in plant studies .

Notes and Limitations

Evidence Gaps : Direct pharmacological or synthetic data on (4-Phenylpyrimidin-2-yl)methanamine are absent in the provided evidence. Comparisons are extrapolated from structurally related compounds.

SAR Opportunities : Future studies should explore substituent effects (e.g., electron-withdrawing groups on the phenyl ring) and linker diversity (e.g., urea, amide) to optimize activity, as seen in SIRT2 inhibitors .

Synthetic Challenges : Pyrimidine functionalization often requires palladium-mediated reactions (e.g., cyanation in ), which may complicate large-scale synthesis.

Preparation Methods

General Synthetic Strategy

The synthesis of (4-Phenylpyrimidin-2-yl)methanamine typically proceeds via the construction of the pyrimidine ring bearing a phenyl substituent at the 4-position, followed by functionalization at the 2-position to introduce the methanamine moiety. The key steps include:

  • Formation of 4-phenylpyrimidine core.
  • Introduction of a carboxyl or related functional group at the 2-position.
  • Conversion of the 2-position substituent into a methanamine group via reduction or substitution reactions.

Preparation of 4-Phenylpyrimidine Precursors

A common precursor is 4-phenylpyrimidine-2-carboxylic acid or its esters, which can be synthesized by cyclization reactions involving phenyl-substituted aldehydes or propiolaldehydes with amidine derivatives.

Example synthesis:

  • Starting materials: 3-phenylpropiolaldehyde and acetimidamide hydrochloride.
  • Reaction conditions: Stirring in dry acetonitrile with sodium carbonate under microwave irradiation at 90°C for 0.5 hours.
  • Product: 2-methyl-4-phenylpyrimidine (intermediate).
  • Subsequent oxidation: Using selenium dioxide in pyridine under reflux to convert methyl to carboxylic acid group, yielding 4-phenylpyrimidine-2-carboxylic acid.

Conversion to Methanamine Derivative

The carboxylic acid or ester at the 2-position is transformed into the methanamine group by:

  • Reduction of the carboxylic acid or ester to an aldehyde, followed by reductive amination.
  • Direct reaction of the carboxylic acid derivative with hydrazine or amines to form intermediates that can be converted to methanamine.

Reported method:

  • Esterification of 4-phenylpyrimidine-2-carboxylic acid to methyl ester using catalytic sulfuric acid in methanol under reflux.
  • Conversion of methyl ester to carbohydrazide by refluxing with hydrazine hydrate in ethanol for 24 hours.
  • Further reaction with formaldehyde and amines to form methanamine derivatives.

Alternative Route via Halogenation and Amination

Another approach involves halogenation of the pyrimidine ring followed by nucleophilic substitution with amines:

  • Refluxing 2-hydroxy-4-methyl-6-phenylpyrimidine with phosphorus oxychloride to yield 2-chloro-4-methyl-6-phenylpyrimidine.
  • Nucleophilic substitution of the 2-chloro group with hydrazine hydrate to form 2-hydrazinyl derivatives.
  • Subsequent reaction with formaldehyde or other aldehydes to introduce aminomethyl groups.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product / Intermediate Yield (%) Reference
1 3-Phenylpropiolaldehyde + Acetimidamide Acetonitrile, Na2CO3, microwave, 90°C, 0.5 h 2-Methyl-4-phenylpyrimidine 47
2 2-Methyl-4-phenylpyrimidine SeO2, Pyridine, reflux, 2 h 4-Phenylpyrimidine-2-carboxylic acid 75
3 4-Phenylpyrimidine-2-carboxylic acid Methanol, H2SO4 (catalytic), reflux, 2 h Methyl 4-phenylpyrimidine-2-carboxylate 75
4 Methyl ester Hydrazine hydrate, ethanol, reflux, 24 h Methyl 4-phenylpyrimidine-2-carbohydrazide 75
5 2-Hydroxy-4-methyl-6-phenylpyrimidine POCl3, reflux, 4-5 h 2-Chloro-4-methyl-6-phenylpyrimidine 56
6 2-Chloro derivative Hydrazine hydrate, ethanol, reflux, 2 h 2-Hydrazinyl-4-methyl-6-phenylpyrimidine -

Detailed Research Findings and Notes

  • Microwave-assisted synthesis accelerates the formation of the pyrimidine core and improves yields (up to 47%) compared to conventional heating.
  • Selenium dioxide oxidation is an effective method for converting methyl groups on pyrimidines to carboxylic acids under mild reflux conditions.
  • The use of hydrazine hydrate enables the conversion of esters to carbohydrazides, which serve as versatile intermediates for further functionalization toward methanamine derivatives.
  • Halogenation at the 2-position of pyrimidine using phosphorus oxychloride followed by nucleophilic substitution with hydrazine provides an alternative route to amine-functionalized pyrimidines.
  • Purification steps commonly involve recrystallization from ethanol or chromatographic methods using silica gel with ethyl acetate mixtures.
  • Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, Mass Spectrometry) confirms the structure and purity of intermediates and final products.

Q & A

Q. What are the optimal synthetic conditions for achieving high-purity (4-Phenylpyrimidin-2-yl)methanamine?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Maintain between 60–80°C to prevent side reactions.
  • pH : Neutral to slightly alkaline conditions (pH 7–8) to stabilize the amine group.
  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC.
    Post-synthesis, purity is confirmed using ¹H/¹³C NMR (structural verification) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers confirm the structural integrity of (4-Phenylpyrimidin-2-yl)methanamine post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : Analyze aromatic proton signals (δ 7.2–8.5 ppm for pyrimidine and phenyl rings) and amine proton resonance (δ 1.5–2.5 ppm).
  • FT-IR : Confirm NH₂ stretching vibrations (~3300 cm⁻¹) and pyrimidine ring vibrations (1600–1450 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement .

Q. What are the stability considerations for (4-Phenylpyrimidin-2-yl)methanamine under varying storage conditions?

  • Methodological Answer : Stability studies indicate:
  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Light Sensitivity : Protect from UV light to avoid photodegradation of the pyrimidine ring.
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic media. Pre-formulate as a lyophilized powder for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to purported targets.
  • Statistical Robustness : Apply multivariate analysis to distinguish signal from noise in high-throughput screening data .

Q. What experimental strategies are effective for elucidating the mechanism of action of (4-Phenylpyrimidin-2-yl)methanamine?

  • Methodological Answer : A tiered approach is recommended:

Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment.

Proteomic Pull-Down : Use a biotinylated derivative to isolate interacting proteins.

Metabolic Tracing : ¹³C-labeled compound to track incorporation into metabolic pathways.
Cross-validate findings with knockout models (e.g., CRISPR-Cas9) to confirm target relevance .

Q. How does (4-Phenylpyrimidin-2-yl)methanamine compare structurally and functionally to analogs like [6-(Propan-2-yloxy)pyridin-3-yl]methanamine?

  • Methodological Answer : Perform computational docking (e.g., AutoDock Vina) to compare binding poses in shared targets. Experimentally:
  • SAR Studies : Synthesize analogs with substitutions at the pyrimidine 4-position to assess steric/electronic effects.
  • In Vitro Potency : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition).
    Data show that the phenylpyrimidine core enhances target selectivity over pyridine derivatives .

Q. What methodologies address solubility challenges in biological assays for this compound?

  • Methodological Answer :
  • Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based solubilizers.
  • Prodrug Design : Introduce phosphate or acetyl groups to improve aqueous solubility, with enzymatic cleavage in vivo.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability?

  • Methodological Answer : Key modifications include:
  • Deuterium Incorporation : Replace labile C–H bonds with C–D at metabolically vulnerable sites (e.g., benzylic positions).
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the amine to block oxidative deamination.
  • Bioisosteric Replacement : Substitute pyrimidine with triazine to alter metabolic pathways. Validate using microsomal stability assays (e.g., human liver microsomes) .

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